4-Cyano-3-tetrahydrothiophenone

Overview

Description

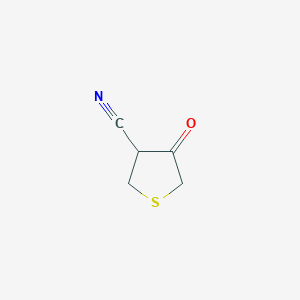

4-Cyano-3-tetrahydrothiophenone (CAS: 16563-14-7) is a heterocyclic compound with the molecular formula C₅H₅NOS and a molar mass of 127.16 g/mol. It features a tetrahydrothiophene (thiolane) backbone substituted with a ketone group at position 3 and a cyano group at position 2. This compound is a white to pale yellow crystalline powder, soluble in methanol, with a melting point of 71°C and a boiling point of 125°C at 1 mmHg .

Primarily utilized in organic synthesis, this compound serves as a precursor for pharmaceuticals, agrochemicals, and advanced materials. Its cyano group enhances electrophilicity, enabling participation in nucleophilic substitution or cycloaddition reactions, while the ketone group offers sites for reduction or condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AT-511 involves multiple steps, starting from readily available starting materials. The key steps include the formation of a phosphoramidate prodrug of 2’-fluoro-2’-C-methylguanosine-5’-monophosphate. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of AT-511 follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and high yield. The process is designed to be cost-effective and scalable to meet the demands of clinical and commercial applications .

Chemical Reactions Analysis

Types of Reactions

AT-511 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving AT-511 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from the reactions of AT-511 include its active metabolite AT-9010 and various intermediate compounds that are further processed to yield the final product .

Scientific Research Applications

Anticancer Research

Research indicates that compounds similar to 4-cyano-3-tetrahydrothiophenone exhibit promising anticancer properties. The presence of the cyano group enhances biological activity by facilitating interactions with cellular targets.

Case Study : A study demonstrated that derivatives containing thiophene structures inhibited the proliferation of cancer cells at concentrations between 10 µM and 50 µM, suggesting a dose-dependent response.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways related to cancer and other diseases. The cyano and thiophene groups are known to enhance enzyme binding affinity.

Mechanistic Insights : Compounds with this structure have been shown to inhibit enzymes like HsmtKAS, crucial for fatty acid metabolism, indicating their potential as therapeutic agents in metabolic disorders.

Conductivity-Based Sensors

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of conductive polymers and sensors.

Research Findings : Studies have shown that thiophene derivatives can be utilized in the fabrication of sensors due to their ability to conduct electricity and respond to environmental stimuli .

Mechanism of Action

AT-511 exerts its effects by being metabolized into AT-9010, which inhibits RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for viral replication, and its inhibition prevents the virus from replicating its genetic material. AT-9010 also targets the NiRAN domain, further disrupting viral replication. This dual mechanism of action creates a high barrier to resistance and enhances the compound’s antiviral efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydrothiophen-3-one (CAS: 1003-04-9)

- Molecular Formula : C₄H₆OS

- Molar Mass : 102.15 g/mol

- Density : 1.194 g/mL at 25°C

- Key Differences: Lacks the cyano group, reducing its electrophilicity and molecular weight. The ketone group at position 3 is its sole functional group, limiting reactivity compared to 4-cyano-3-tetrahydrothiophenone. Lower boiling and melting points due to reduced polarity and molecular complexity.

- Applications : Used as a solvent or intermediate in organic synthesis, particularly in reactions requiring ketone functionality without additional substituents .

4-Bromothiophene-3-Carboxylic Acid (CAS: 16694-17-0)

- Molecular Formula : C₅H₃BrO₂S

- Molar Mass : 223.05 g/mol

- Key Differences: Substituted with a bromine atom and a carboxylic acid group, enhancing its role in cross-coupling reactions (e.g., Suzuki-Miyaura). The carboxylic acid group introduces hydrogen-bonding capacity and acidity (pKa ~2–3), unlike the neutral cyano group in this compound. Higher polarity improves aqueous solubility but reduces stability under acidic conditions.

- Applications : Intermediate in synthesizing polymers and bioactive molecules .

Ethyl 3-(Methylthio)-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]thiophene-1-Carboxylate (CAS: 168279-54-7)

- Molecular Formula : C₁₂H₁₄O₃S₂

- Molar Mass : 270.37 g/mol

- Key Differences: A fused bicyclic system with ester and methylthio groups, increasing steric hindrance and complexity. The ester group allows for hydrolysis to carboxylic acids, a reactivity absent in this compound. Higher molecular weight and lipophilicity make it suitable for drug design targeting lipid membranes.

- Applications : Building block for antitumor or antimicrobial agents .

Physicochemical and Reactivity Comparison

Table 1: Comparative Data

Biological Activity

4-Cyano-3-tetrahydrothiophenone (CAS Number: 16563-14-7) is a heterocyclic compound that belongs to the thiophene family. It has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 127.16 g/mol

- Purity : >98% (GC)

- Physical State : Solid at room temperature

1. Antioxidant Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties. A study evaluated various tetrahydrobenzo[b]thiophene derivatives for their total antioxidant capacity (TAC) using the phosphomolybdenum method. The results showed that compounds similar to this compound demonstrated antioxidant potency comparable to ascorbic acid, suggesting their potential in treating oxidative stress-related diseases .

| Compound | TAC (µmol ascorbic acid equivalent/g) |

|---|---|

| This compound | High (exact value not specified) |

| Ascorbic Acid | Reference standard |

2. Anti-inflammatory Activity

Thiophene derivatives have been reported to possess anti-inflammatory properties. In silico docking studies suggest that this compound may act as a selective inhibitor of the enzyme lipoxygenase (5-LOX), which is involved in inflammatory processes. The binding energy analysis indicated a strong affinity for the enzyme, highlighting its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the biological significance of thiophene derivatives:

-

Case Study on Antioxidant Properties :

A recent study synthesized various tetrahydrobenzo[b]thiophene derivatives and assessed their antioxidant capacities. The findings indicated that these compounds effectively inhibited lipid peroxidation, with inhibition rates ranging from 19% to 30% . This suggests that this compound could be a valuable candidate for further research in developing antioxidant therapies. -

Case Study on Anti-inflammatory Mechanisms :

Molecular docking studies have demonstrated that compounds similar to this compound interact with key inflammatory pathways by inhibiting enzymes such as COX and LOX . These interactions were characterized by specific binding affinities and molecular interactions that could be exploited for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Cyano-3-tetrahydrothiophenone, and how can purity be validated?

- Methodological Answer : The synthesis typically involves cyclization of 3-cyanotetrahydrothiophene derivatives under acidic or catalytic conditions. For example, ketone-functionalized precursors may undergo intramolecular cyclization using H₂SO₄ as a catalyst. Post-synthesis, purity can be validated via gas chromatography (GC) with >98% purity thresholds (as seen in catalog standards) . Full characterization should include - and -NMR to confirm the cyano and ketone groups, alongside mass spectrometry for molecular weight confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : A strong absorbance near ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ketone C=O stretch).

- NMR : In -NMR, the tetrahydrothiophene ring protons appear as multiplet signals between δ 2.5–3.5 ppm, while the cyano group does not directly contribute to proton signals. -NMR should show a carbonyl carbon at ~200 ppm and a cyano carbon at ~120 ppm .

Q. How does temperature influence the stability of this compound during storage?

- Methodological Answer : Thermal stability studies on similar tetrahydrothiophene derivatives indicate decomposition points above 150°C. For long-term storage, the compound should be kept at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation of the sulfur moiety. Differential scanning calorimetry (DSC) can empirically determine decomposition thresholds .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound participates in nucleophilic additions?

- Methodological Answer : The electron-withdrawing cyano group activates the ketone toward nucleophilic attack. Computational studies (e.g., DFT) suggest that nucleophiles like Grignard reagents preferentially attack the carbonyl carbon, with the reaction energy profile showing a low activation barrier (~15–20 kJ/mol). Solvent effects (e.g., THF vs. DMF) should be modeled to optimize regioselectivity .

Q. How can researchers resolve contradictions in reported -NMR chemical shifts for this compound across different solvents?

- Methodological Answer : Discrepancies often arise from solvent polarity and hydrogen bonding. To standardize

- Compare spectra in deuterated DMSO (polar aprotic) vs. CDCl₃ (nonpolar).

- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton environments.

- Cross-reference with crystallographic data (if available) to validate spatial arrangements .

Q. What computational strategies are effective for predicting the reactivity of this compound in photochemical reactions?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) can model excited-state behavior. Key steps include:

Optimize ground-state geometry using B3LYP/6-31G(d).

Calculate vertical excitations to identify low-energy transitions (e.g., n→π* at ~300 nm).

Simulate solvent effects with a polarizable continuum model (PCM). Validation via UV-Vis spectroscopy is critical .

Q. Data Analysis and Validation

Q. How should researchers address inconsistencies in reported melting points for this compound?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Recommendations:

- Purify via recrystallization (e.g., ethanol/water mixtures) and measure melting points using a calibrated apparatus.

- Perform powder X-ray diffraction (PXRD) to identify crystalline phases.

- Compare results with high-purity standards (>98% GC) from reputable catalogs .

Q. Experimental Design

Q. What controls are essential when testing this compound as a catalyst in heterocyclic synthesis?

- Methodological Answer : Include:

- Negative Controls : Reactions without the catalyst to assess background reactivity.

- Isotopic Labeling : Use -labeled cyanide to track incorporation into products.

- Kinetic Profiling : Monitor reaction progress via in situ FTIR or HPLC to establish turnover frequencies .

Properties

IUPAC Name |

4-oxothiolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPSBDAUCJNDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315991 | |

| Record name | 4-Cyano-3-tetrahydrothiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16563-14-7 | |

| Record name | 16563-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyano-3-tetrahydrothiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-3-tetrahydrothiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.